molecular formula C13H7F3N2S B012681 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 104960-49-8

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B012681
M. Wt: 280.27 g/mol
InChI Key: HZBJUXYKUJPFFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including those similar to 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, involves simple routes that yield these compounds in good yield. These processes typically utilize a base-mediated reaction between different starting materials, such as chlorophenyltin(IV) complexes and mercapto-nicotinic acids, or involve the alkylation of mercaptonicotinonitriles with bis- and poly(halo) compounds to create novel bis- and poly(pyridines) and poly(pyrimidines) (Xanthopoulou et al., 2006) (Abd El-Fatah et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of similar nicotinonitrile derivatives through single crystal X-ray diffraction studies reveals non-planar structures with significant dihedral angles between the central pyridine ring and substituent phenyl or ethoxyphenyl rings. These analyses often include theoretical calculations, such as Density Functional Theory (DFT), to predict non-planar structures and validate spectral data (Chantrapromma et al., 2009).

Chemical Reactions and Properties

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including oxidation and cyclization, to produce a range of derivatives with altered chemical properties. The choice of reactants and conditions can lead to the selective formation of products with specific functional groups (Utecht-Jarzyńska et al., 2019).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives are characterized by their solid-state structures, which are influenced by intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions. These interactions significantly affect the compound's melting point, solubility, and crystallinity (Chantrapromma et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives are defined by their reactivity towards various chemical reagents. The presence of the mercapto group, for instance, makes these compounds suitable for reactions involving nucleophilic addition or substitution. The trifluoromethyl group can also influence the electronic properties of the molecule, affecting its reactivity and the nature of the products formed in chemical reactions (Heravi & Soufi, 2015).

Scientific Research Applications

Synthetic Methods and Chemical Reactions

The synthesis and reactivity of compounds containing the nicotinonitrile moiety, alongside substitutions with phenyl and trifluoromethyl groups, are often explored for their potential in medicinal chemistry and material science. For instance, compounds with trifluoromethyl groups have been widely studied for their unique electronic effects and ability to enhance the pharmacokinetic properties of pharmaceuticals. The mercapto (thiol) group suggests potential in catalysis or as building blocks in the synthesis of complex molecules, given thiols' reactivity towards electrophiles and ability to form self-assembled monolayers on gold surfaces.

Potential Applications

  • Medicinal Chemistry : The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross biological membranes, which could be advantageous in drug design (Thomas, 1969). The presence of a phenyl group adjacent to a mercapto group could be leveraged in creating potent enzyme inhibitors by mimicking the transition state of enzymatic reactions or binding to metal ions in the active sites of enzymes.

  • Material Science : Mercapto and trifluoromethyl groups are of interest for the creation of advanced materials, such as those used in energy storage and conversion applications. Their incorporation into molecules can influence the electrical properties and stability of materials, making them suitable for use in organic electronics or as part of electroactive layers in sensors and actuators.

  • Environmental and Analytical Applications : The specific chemical functionalities suggest potential utility in environmental remediation processes, such as the capture of heavy metals or as ligands in catalytic systems designed for pollution control. Analytically, compounds with these functional groups could serve as fluorophores or quenchers in fluorescence-based detection systems due to the potential electronic interactions between the phenyl and trifluoromethyl groups.

Safety And Hazards


  • Skin Irritation : May cause skin irritation (H315)

  • Eye Irritation : Strong eye irritant (H319)

  • Safety Measures : Handle with protective gloves, eyewear, and clothing. Wash skin thoroughly after handling. Seek medical attention if skin or eye contact occurs.


Future Directions

Researchers continue to explore novel applications for this compound. Potential areas include drug development, materials science, and catalysis. Investigating its biological activity and optimizing synthetic routes will contribute to its broader utility.


Remember that this analysis is based on available literature, and further research may reveal additional insights. For more detailed information, consult relevant scientific papers123. If you have any specific questions or need further clarification, feel free to ask!


properties

IUPAC Name

6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBJUXYKUJPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349998
Record name 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

CAS RN

104960-49-8
Record name 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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